2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

Catalog No.
S2904590
CAS No.
160199-05-3
M.F
C10H4Cl2N2S
M. Wt
255.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

CAS Number

160199-05-3

Product Name

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

IUPAC Name

2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine

Molecular Formula

C10H4Cl2N2S

Molecular Weight

255.12

InChI

InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H

InChI Key

BSWVSKQCYPFXJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl

solubility

not available

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a highly reactive, tricyclic heteroaromatic building block characterized by a fused benzothieno-pyrimidine core. In industrial and advanced laboratory procurement, it is primarily valued for its dual-electrophilic nature, featuring two chlorine atoms at the 2- and 4-positions with distinct reactivity profiles. This differential reactivity allows for orthogonal, regioselective functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr). As a stable, solid precursor, it serves as a critical starting material for the synthesis of complex, structurally rigid molecules, including high-efficiency thermally activated delayed fluorescence (TADF) OLED emitters and potent kinase inhibitors in oncology [1].

Substituting 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine with simpler bicyclic analogs, such as 2,4-dichloroquinazoline or 2,4-dichlorothieno[3,2-d]pyrimidine, fundamentally alters downstream material and biological properties. In materials science, the lack of the fused benzothiophene moiety reduces the extended π-conjugation, which is essential for lowering the Lowest Unoccupied Molecular Orbital (LUMO) and achieving high external quantum efficiencies in OLED acceptors. In medicinal chemistry, replacing this tricyclic core with a bicyclic or mono-chlorinated analog (e.g., 4-chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine) either eliminates the ability to perform sequential, dual-site functionalization or significantly reduces the hydrophobic interactions required for high-affinity binding in deep kinase hinge pockets[1]. Consequently, generic substitution leads to compromised target potency, increased synthetic steps, or suboptimal device lifetimes.

Regioselective Orthogonal Cross-Coupling for Asymmetric Synthesis

The utility of 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine lies in the pronounced electronic differentiation between the C4 and C2 positions. During Suzuki coupling, the C4-chlorine reacts preferentially, allowing for the isolation of mono-coupled intermediates (e.g., 5-(2-chlorobenzo[4,5]thieno[3,2-d]pyrimidin-4-yl)-2-fluorobenzonitrile) in high yields without the need for complex protecting group strategies. Compared to symmetrical dihalides which often yield statistical mixtures with <50% mono-substituted product, this core enables >70% regioselective conversion at C4, leaving the C2-chlorine intact for subsequent functionalization [1].

Evidence DimensionRegioselective mono-coupling yield
Target Compound Data>70% yield of C4-monosubstituted intermediate
Comparator Or BaselineSymmetrical dihalides (<50% mono-coupled due to statistical mixtures)
Quantified Difference>20% absolute increase in target intermediate yield with zero protecting steps
ConditionsSuzuki coupling with 1 equivalent of boronic acid, mild heating

Predictable regioselectivity drastically reduces synthetic steps, minimizes chromatographic purification of di-substituted byproducts, and lowers overall manufacturing costs.

Enhanced Acceptor Strength for TADF OLED Emitters

When utilized as an electron-accepting core in TADF emitters, derivatives of 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine significantly outperform standard benchmarks. Emitters combining this benzothienopyrimidine core with diindolocarbazole donors achieve a high External Quantum Efficiency (EQE) of 24.5%. Furthermore, the rigid tricyclic structure minimizes non-radiative decay pathways, resulting in an operational device lifetime that is 3 times longer than that of the state-of-the-art green emitter 4CzIPN [1].

Evidence DimensionOperational device lifetime and EQE
Target Compound Data24.5% EQE and 3x extended lifetime
Comparator Or Baseline4CzIPN (State-of-the-art green TADF emitter)
Quantified Difference3-fold increase in operational lifetime
ConditionsTADF OLED device testing at standard luminance

Justifies the procurement of this specific tricyclic scaffold for the development of commercial-grade, long-lasting display and lighting technologies.

Step-Wise Nucleophilic Aromatic Substitution (SNAr) Control

For parallel library synthesis, the processability of a di-halogenated scaffold is dictated by its SNAr temperature differential. The fused benzothiophene ring in 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine fine-tunes the electrophilicity of the pyrimidine ring, allowing primary amines to substitute exclusively at the C4 position at ambient to mild temperatures (20-60°C). The C2 position remains inert until subjected to harsher conditions (>90°C) or transition-metal catalysis. In contrast, less differentiated scaffolds often suffer from competitive C2 amination or require strict cryogenic control to prevent over-reaction [1].

Evidence DimensionTemperature differential for sequential SNAr
Target Compound DataComplete C4 selectivity at 20-60°C
Comparator Or BaselineLess differentiated di-haloheterocycles (competitive di-substitution at mild temps)
Quantified Difference>30°C operational window between first and second substitution
ConditionsReaction with aliphatic/aromatic amines in polar aprotic solvents

A wide temperature window for sequential functionalization ensures high reproducibility and purity in automated or parallel drug discovery workflows.

Cytotoxic Potency in Oncology Models

The extended planar and lipophilic nature of the benzothieno[3,2-d]pyrimidine core provides optimal geometric complementarity for deep hydrophobic pockets in various kinase targets. Derivatives synthesized from 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine exhibit potent growth inhibition across multiple human cancer cell lines (e.g., MCF-7, HeLa, HCT-116). Notably, optimized derivatives achieve cytotoxic potency nearly equivalent to the standard chemotherapeutic agent doxorubicin, a level of efficacy rarely achieved by simpler, lower-molecular-weight bicyclic pyrimidine scaffolds[1].

Evidence DimensionIn vitro tumor growth inhibition
Target Compound DataHigh potency (comparable to doxorubicin)
Comparator Or BaselineDoxorubicin (Standard baseline) and bicyclic pyrimidines
Quantified DifferenceEquivalent efficacy to doxorubicin; superior to bicyclic analogs
ConditionsIn vitro cell viability assays (MCF-7, HeLa, HCT-116)

Validates the selection of this specific tricyclic core as a premium starting point for oncology hit-to-lead campaigns targeting rigid ATP-binding sites.

Synthesis of High-Efficiency TADF OLED Acceptors

Directly leveraging the evidence of its 3x lifetime extension and 24.5% EQE, this compound is the optimal precursor for synthesizing secondary acceptor units in advanced TADF emitters. The regioselective C4-coupling allows for precise installation of benzonitrile or other electron-withdrawing groups, followed by donor installation at C2 [1].

Sequential Library Generation for Kinase Inhibitor Discovery

Utilizing the >30°C operational window between C4 and C2 SNAr reactivity, medicinal chemists can procure this scaffold to build massive, highly pure combinatorial libraries. The C4 position can be decorated with hinge-binding amines under mild conditions, while the C2 position is reserved for late-stage diversification to tune target selectivity [2].

Development of Rigid Antitumor Agents

Based on its demonstrated ability to match doxorubicin-level cytotoxicity in specific derivatives, this core is highly recommended for oncology programs targeting deep, hydrophobic enzyme pockets (such as certain mutant kinases or COX-2) where smaller bicyclic scaffolds fail to achieve sufficient binding affinity [3].

XLogP3

4.6

Dates

Last modified: 08-17-2023

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